2-Fluoro-2-(4-iodophenyl)aceticacid
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Overview
Description
2-Fluoro-2-(4-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2 and a molecular weight of 280.04 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of 2-fluoro-2-(4-iodophenyl)acetic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts can be tailored to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(4-iodophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Used in substitution reactions to replace the iodine atom with other functional groups.
Oxidizing and Reducing Agents: Used to convert the compound into different oxidation states.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Phenylacetic Acids: Formed through nucleophilic substitution reactions.
Alcohols and Carboxylic Acids: Formed through reduction and oxidation reactions, respectively.
Scientific Research Applications
2-Fluoro-2-(4-iodophenyl)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-fluoro-2-(4-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules . In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetic Acid: Similar structure but lacks the fluorine atom.
2-Fluoro-4-iodophenylacetic Acid: Similar structure with different substitution patterns.
Trametinib Impurities: Compounds with similar functional groups used in pharmaceutical research.
Uniqueness
The combination of these halogens makes it a valuable intermediate for the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C8H6FIO2 |
---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-fluoro-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6FIO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) |
InChI Key |
ZGOVZVCWPQLHPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)F)I |
Origin of Product |
United States |
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